N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide
Description
N-[4-(Dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide is a benzamide derivative featuring a pyrimidine ring substituted with a dimethylamino group at the 4-position and an ethoxy group at the 2-position. The benzamide moiety is substituted with a methoxy group at the 2-position of the aromatic ring.
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-5-23-16-17-10-12(14(19-16)20(2)3)18-15(21)11-8-6-7-9-13(11)22-4/h6-10H,5H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXKKPXMTIDRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting ethyl cyanoacetate with guanidine under basic conditions to form 2-ethoxypyrimidine.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced by reacting the 2-ethoxypyrimidine with dimethylamine in the presence of a suitable catalyst.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 2-methoxybenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
- N-[4-(Dimethylamino)-2-ethoxypyrimidin-5-yl]-3,4-dimethoxybenzamide (CAS 1795490-00-4): Differs by having two methoxy groups (3,4-dimethoxy) on the benzamide ring instead of a single 2-methoxy group. The additional methoxy may enhance lipophilicity and alter binding interactions with hydrophobic pockets in target proteins .
- Impurity A (EP): 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide: Features a chloro substituent at the 5-position and an acetylamino group at the 4-position.
- 4-[2-(Dimethylamino)ethoxy]-N-[[(3R)-5-(6-methoxypyridin-2-yl)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]benzamide: Contains a dimethylaminoethoxy group on the benzamide ring, which adds a flexible, positively charged side chain. This modification could enhance membrane permeability or target engagement in neurological pathways .
Substituent Variations on the Pyrimidine Ring
- N-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide (CAS 1797815-63-4): Replaces the ethoxy group at the 2-position of the pyrimidine with a methoxy group, reducing steric bulk. This change might lower metabolic clearance compared to the ethoxy analog .
- Betrixaban: A structurally complex anticoagulant with a pyridin-2-yl group and a dimethylaminoiminomethyl substituent. The pyrimidine ring is absent, but the benzamide core shares functional groups (methoxy, dimethylamino) that influence target specificity .
Additional Functional Groups
- Sulfoximidoyl Derivatives (e.g., Compound 9 from ): Incorporates a sulfoximidoyl group (N-[Amino(4-methylphenyl)oxido-λ6-sulfanylidene]), which introduces polarity and hydrogen-bonding capacity. Such modifications are often employed to modulate pharmacokinetic properties .
- Triazolopyridine-Containing Analog (): Features a 5-fluoro substituent and a triazolopyridine moiety, which may enhance affinity for kinase targets.
Data Tables: Structural Comparison of Key Compounds
Research Implications and Limitations
- Structural Insights : Ethoxy vs. methoxy substitutions on the pyrimidine ring influence steric and electronic profiles, while dimethoxy groups on the benzamide may enhance binding to aromatic-rich binding sites.
- Limitations : The provided evidence lacks direct pharmacological data (e.g., IC50, solubility) for the target compound. Further experimental studies are required to validate hypotheses regarding its biological activity.
Biological Activity
N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide, commonly referred to as N-(DEMBm)-2-MeOBz, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a pyrimidine ring substituted with a dimethylamino group and an ethoxy group, alongside a methoxybenzamide moiety. This unique configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O3 |
| Molecular Weight | 304.36 g/mol |
| CAS Number | 1421373-65-0 |
| Solubility | Soluble in DMSO and ethanol |
N-(DEMBm)-2-MeOBz has been primarily studied for its ability to inhibit Bruton's tyrosine kinase (BTK), an enzyme crucial for B-cell receptor signaling. This inhibition is particularly relevant in the treatment of B-cell malignancies and autoimmune diseases. The binding affinity of N-(DEMBm)-2-MeOBz to BTK has been demonstrated in vitro, suggesting that it may effectively disrupt the signaling pathways involved in these conditions.
In Vitro Studies
Recent studies have shown that N-(DEMBm)-2-MeOBz exhibits significant anti-proliferative effects on various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer), and K562 (leukemia).
- Results :
- Inhibition of cell growth was observed with IC50 values ranging from 10 µM to 25 µM across different cell lines.
- The compound induced apoptosis in cancer cells, as evidenced by increased annexin V staining.
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to fully understand the therapeutic potential of N-(DEMBm)-2-MeOBz. Current research is ongoing to evaluate its pharmacokinetics and bioavailability in animal models.
Case Studies
-
Case Study on MDA-MB-231 Cells :
- Objective : To assess the apoptotic effects of N-(DEMBm)-2-MeOBz.
- Method : Cells were treated with varying concentrations of the compound.
- Findings : A dose-dependent increase in apoptosis was observed, with significant morphological changes noted under microscopy.
-
Case Study on BTK Inhibition :
- Objective : To evaluate the specificity of N-(DEMBm)-2-MeOBz for BTK.
- Method : Kinase assays were performed comparing N-(DEMBm)-2-MeOBz with other known inhibitors.
- Findings : The compound showed a higher selectivity for BTK compared to other kinases tested, indicating its potential as a targeted therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
